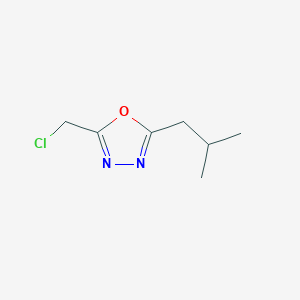
3-(4-Chlorophenyl)-3-chloro-3H-diazirine
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-chloro-3H-diazirine, also known as CPDA, is a diazirine compound that has been widely used in scientific research due to its unique properties. It is a photoaffinity labeling agent that can covalently crosslink with proteins upon exposure to ultraviolet (UV) light. This allows researchers to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions in a non-invasive and reversible manner.
Mécanisme D'action
3-(4-Chlorophenyl)-3-chloro-3H-diazirine works by covalently crosslinking with proteins upon exposure to UV light. The diazirine ring in this compound is highly reactive and can form a covalent bond with nearby amino acid residues in proteins. This allows researchers to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions in a non-invasive and reversible manner.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Chlorophenyl)-3-chloro-3H-diazirine is its ability to label proteins in a non-invasive and reversible manner. This allows researchers to study protein interactions without disrupting the native structure and function of the protein. This compound is also highly specific and can label individual proteins in complex mixtures.
One limitation of this compound is its dependence on UV light for crosslinking. This can limit its use in certain experimental conditions, such as in vivo studies where UV light cannot penetrate tissues. This compound also requires careful optimization of experimental conditions, such as the concentration of this compound and the duration of UV exposure, to avoid non-specific crosslinking.
Orientations Futures
For the use of 3-(4-Chlorophenyl)-3-chloro-3H-diazirine in scientific research include the development of new labeling strategies, such as the use of visible light for crosslinking, and the optimization of experimental conditions for specific applications. This compound may also be used in combination with other labeling agents, such as biotin or fluorescent dyes, to increase the specificity and sensitivity of protein labeling. Finally, this compound may have potential applications in drug discovery, particularly in the identification of novel protein targets for drug development.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-chloro-3H-diazirine has been used in a variety of scientific research applications, including proteomics, drug discovery, and neuroscience. It has been used to identify protein-protein interactions in complex mixtures, to study the binding sites of small molecules on proteins, and to investigate the structure and function of ion channels in neurons.
Propriétés
IUPAC Name |
3-chloro-3-(4-chlorophenyl)diazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJJENVUDZMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)






![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)





![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)